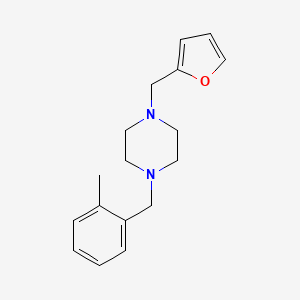
1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine, also known as PTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTA is a triazole-based compound that contains thiazole and amine functional groups. It has a molecular formula of C20H16N4S and a molecular weight of 348.43 g/mol.
Wirkmechanismus
The mechanism of action of 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine as an anticancer agent involves its ability to induce apoptosis (programmed cell death) in cancer cells. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available. Another advantage is its versatility, as it can be used in various fields of research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential impact on the environment.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine. One direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its potential use in materials science, such as in the development of fluorescent materials and sensors. Additionally, further research is needed to determine the toxicity of this compound and its potential impact on the environment.
Synthesemethoden
1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can be synthesized using various methods, including the click chemistry approach. The click chemistry approach involves the reaction between an azide and an alkyne to form a triazole ring. This compound can also be synthesized through the reaction of 4-phenyl-1,3-thiazol-2-amine and 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-phenyl-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c18-16-15(20-21-22(16)13-9-5-2-6-10-13)17-19-14(11-23-17)12-7-3-1-4-8-12/h1-11H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXLZYISSQKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)

![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)

![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)

